molecular formula C17H17N3O5 B2955305 2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021083-43-1

2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No. B2955305
CAS RN: 1021083-43-1
M. Wt: 343.339
InChI Key: RPZAWKKBUBSSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid” is a novel compound derived from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents . It has shown good cytotoxicity on cancerous cell lines (IC 50 value 27.7–39.2 µM) and low toxicity on normal cell line (NIH-3T3, IC 50 value > 100 µM) .

Scientific Research Applications

Anticancer Activity

This compound has been synthesized as a novel compound derived from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents. These agents are used in cancer treatment to inhibit cell division and induce cell death in cancer cells .

Antifungal Activity

Derivatives of this compound have been evaluated for their antifungal properties. This application is crucial in the development of new treatments for fungal infections .

Enzyme Inhibition

The compound has shown potential in inhibiting enzymes like Taq polymerase and telomerase. This could be significant in the study of cellular processes and in the development of therapeutic agents .

Mechanism of Action

Target of Action

The compound 2-methyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a derivative of the trimethoxyphenyl (TMP) group . TMP serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

Biochemical Pathways

The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The TMP group has been incorporated in a wide range of therapeutically interesting drugs . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Pharmacokinetics

The tmp group, which is a part of this compound, is known to be a versatile pharmacophore . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Result of Action

The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . Furthermore, select TMP-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Action Environment

The tmp group, which is a part of this compound, is known to be a versatile pharmacophore . It is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The TMP group has been incorporated in a wide range of therapeutically interesting drugs .

properties

IUPAC Name

2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5/c1-8-18-14-10(17(21)22)7-11(20-16(14)19-8)9-5-12(23-2)15(25-4)13(6-9)24-3/h5-7H,1-4H3,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZAWKKBUBSSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.